molecular formula C6H10O3 B3057058 Acetic acid, oxo-, 1,1-dimethylethyl ester CAS No. 7633-32-1

Acetic acid, oxo-, 1,1-dimethylethyl ester

Cat. No. B3057058
CAS RN: 7633-32-1
M. Wt: 130.14 g/mol
InChI Key: WDPZTIFGRQKSEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

TBAc is involved in the oxidative cleavage of certain compounds. For instance, the reaction of 2-substituted cycloalkanones with cerium (IV) sulfate tetrahydrate in alcohols and acetic acid leads to the production of corresponding alkyl esters of oxo acids and oxo acids themselves. It also finds application in the synthesis of serinal derivatives.


Molecular Structure Analysis

The molecular formula of TBAc is C6H12O2 . Its IUPAC Standard InChI is InChI=1S/C6H12O2/c1-5(7)8-6(2,3)4/h1-4H3 . The chemical structure is available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

TBAc is a colorless and flammable liquid with a fruity odor. Its molecular weight is 116.1583 .

Scientific Research Applications

Oxidative Cleavage and Ester Synthesis

Acetic acid, oxo-, 1,1-dimethylethyl ester is involved in the oxidative cleavage of certain compounds. For instance, the reaction of 2-substituted cycloalkanones with cerium(IV) sulfate tetrahydrate in alcohols and acetic acid leads to the production of corresponding alkyl esters of oxo acids and oxo acids themselves, highlighting its role in the synthesis of these compounds (Liang-Jun He & C. A. Horiuchi, 1999).

Synthesis of Serinal Derivatives

The compound also finds application in the synthesis of serinal derivatives. An example includes the use of 1,1,-dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate as a useful serinal derivative, where the intermediate steps involve the transformation of 1,1-dimethylethyl esters (P. Garner & J. Park, 2003).

Preparation of Bifunctional DTPA-like Ligands

In the preparation of bifunctional DTPA-like ligands, this compound is used as a key component. The process involves bisalkylation of protected L-glutamic acid and L-lysine derivatives with tert-butyl N-(2-bromoethyl)iminodiacetate, followed by deprotection, leading to the formation of certain esters. These esters feature a carboxylic or an amino group available for conjugation via amide bond formation (P. Anelli et al., 1999).

Safety and Hazards

TBAc is a combustible liquid . It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place .

properties

IUPAC Name

tert-butyl 2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(2,3)9-5(8)4-7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPZTIFGRQKSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450719
Record name t-butyl glyoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7633-32-1
Record name t-butyl glyoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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